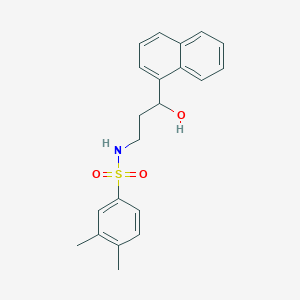

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-3,4-dimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

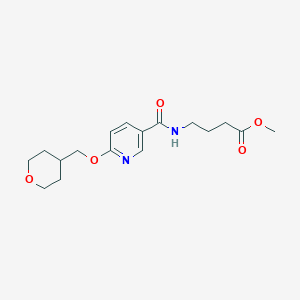

“N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-3,4-dimethylbenzenesulfonamide” is a chemical compound. Based on its name, it likely contains a naphthalene group, a hydroxyl group, and a sulfonamide group .

Molecular Structure Analysis

The molecular structure of this compound would likely include a naphthalene ring, a hydroxyl group, and a sulfonamide group . The exact structure would depend on the positions of these groups within the molecule.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure. The presence of a hydroxyl group could make it a potential candidate for reactions involving alcohols .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, and stability would be influenced by the presence and position of the naphthalene, hydroxyl, and sulfonamide groups.Scientific Research Applications

Antibacterial Agents and Enzyme Inhibitors

Research involving sulfonamide derivatives, similar in structure to the specified compound, has been directed towards exploring their antibacterial properties and their potential as enzyme inhibitors. One study detailed the synthesis of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1yl)benzenesulfonamides and their evaluation as potent antibacterial agents and moderate to weak enzyme inhibitors against various bacterial strains and enzymes (Abbasi et al., 2015). This work underscores the potential of sulfonamide derivatives in developing new antibacterial treatments.

Anti-inflammatory and Anti-diabetic Drug Potentials

Another study on sulfonamide derivatives of dagenan chloride examined their enzyme inhibition activity, particularly against lipoxygenase and α-glucosidase, enzymes relevant in inflammatory and diabetic conditions, respectively. Certain molecules exhibited significant inhibition activity, suggesting these compounds' potential as anti-inflammatory and anti-diabetic drugs (Abbasi et al., 2015).

Antimicrobial Activity

Synthetic efforts have also been focused on creating novel compounds with antimicrobial properties. A study synthesized and evaluated new N-(naphthalen-1-yl)propanamide derivatives for their antimicrobial activity against a range of bacteria and fungi. Several compounds showed notable activity, highlighting the therapeutic potential of such derivatives in combating microbial infections (Evren et al., 2020).

Fluorescence Sensing and Intracellular Imaging

In a different application, a naphthalene-based sulfonamide Schiff base was developed as a fluorescence turn-on probe for the selective detection of Al3+ ions in aqueous systems. This probe demonstrated significant fluorescence enhancement in the presence of Al3+, indicating its utility for intracellular imaging and detection of aluminum ions, which are of interest due to their biological and environmental implications (Mondal et al., 2015).

Mechanism of Action

The mechanism of action of this compound is not known as it seems to be a novel compound and there’s no available literature on its biological activity.

Safety and Hazards

properties

IUPAC Name |

N-(3-hydroxy-3-naphthalen-1-ylpropyl)-3,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3S/c1-15-10-11-18(14-16(15)2)26(24,25)22-13-12-21(23)20-9-5-7-17-6-3-4-8-19(17)20/h3-11,14,21-23H,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJGYTNKVCYQAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2=CC=CC3=CC=CC=C32)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-3,4-dimethylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Furan-2-yl)-5-(phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2802583.png)

![(2,4,9-trimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid](/img/structure/B2802587.png)

![2-[(2-Amino-5-methylphenyl)carbamoylamino]acetic acid](/img/structure/B2802590.png)

![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-methoxy-4-(3-methylbutoxy)phenyl]prop-2-enamide](/img/structure/B2802592.png)

![(2Z)-2-[(4-fluoro-3-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2802599.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-8-yl)-3-furamide](/img/structure/B2802601.png)

![Ethyl 3-[(4-aminopyrazol-1-yl)methyl]benzoate](/img/structure/B2802602.png)

![2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2802603.png)